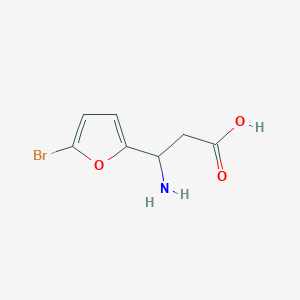
4-Bromo-7-methylisatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-methylisatin is an organic compound with the chemical formula C9H6BrNO2. It is a red solid crystal that can be dissolved in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is known for its strong absorption and emission in the red spectrum, making it useful in the dye industry . Additionally, it possesses antioxidant properties and is used in the synthesis of dyes, pigments, plastic coloring, inks, and as a colorant and marker in biomedical research .
作用机制
Target of Action
Isatin derivatives have been shown to inhibit aldehyde dehydrogenases (aldhs), a family of enzymes that aid in detoxification .
Mode of Action
It is known that isatin derivatives can inhibit aldhs, which are overexpressed in several different malignancies . The inhibition of these enzymes can lead to a decrease in detoxification processes, potentially leading to increased sensitivity to certain drugs .
Biochemical Pathways
Given its potential role as an aldh inhibitor, it may impact pathways related to detoxification and drug resistance .
Result of Action
The inhibition of aldhs can potentially lead to increased sensitivity to certain drugs, impacting the prognosis and treatment of several malignancies .
生化分析
Biochemical Properties
4-Bromo-7-methylisatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of covalent bonds between this compound and the active sites of these enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also influence gene expression by binding to DNA or interacting with transcription factors. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit certain enzymes involved in the metabolism of amino acids and nucleotides, leading to changes in the levels of these metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects cellular respiration .
准备方法
The synthesis of 4-Bromo-7-methylisatin typically involves the reaction of isatin with bromoethane under alkaline conditions . The process begins with dissolving isatin in an alkaline solution, followed by the addition of ethyl bromide. The reaction mixture is then purified by crystallization to obtain the final product . Industrial production methods may vary, but the fundamental principles remain the same, focusing on efficient and scalable synthesis routes .
化学反应分析
4-Bromo-7-methylisatin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed .
科学研究应用
4-Bromo-7-methylisatin has versatile applications in scientific research:
Chemistry: It serves as a reagent, reaction component, and building block in organic synthesis.
Biology: The compound is used in biochemical assays and as a marker in various biological studies.
Medicine: Isatin derivatives, including this compound, have shown potential as broad-spectrum antiviral agents.
Industry: It is utilized in the dye and pigment industry for its strong absorption and emission properties.
相似化合物的比较
4-Bromo-7-methylisatin can be compared with other isatin derivatives such as:
- 5-Bromo-7-methylisatin
- 4-Bromo-5-methylisatin
- 6-Bromo-5-methylisatin
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity . The unique properties of this compound, such as its strong red spectrum absorption and emission, make it particularly valuable in specific applications .
属性
IUPAC Name |
4-bromo-7-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPAAYCDBZXFOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641048 |
Source


|
| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874375-17-4 |
Source


|
| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
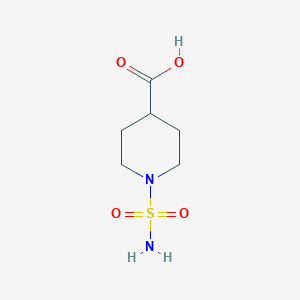
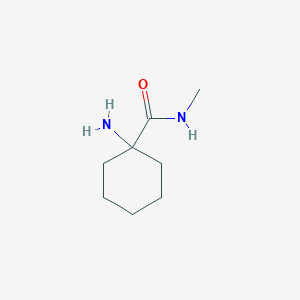
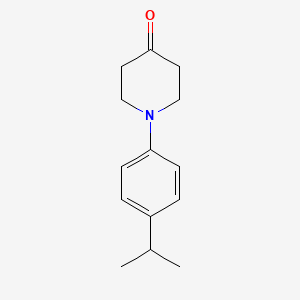
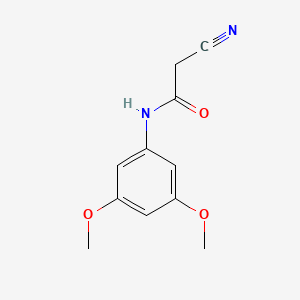
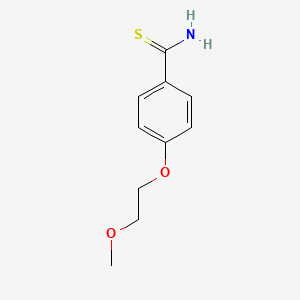
![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

